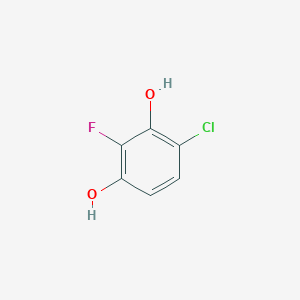

4-Chloro-2-fluororesorcinol

Description

4-Chloro-2-fluororesorcinol is a dihydroxybenzene derivative featuring chlorine and fluorine substituents at the 4- and 2-positions, respectively. For instance, 4-Chlororesorcinol (CAS 95-88-5) is a well-documented compound with hydroxyl groups at positions 1 and 3 and chlorine at position 4 . Such halogenated resorcinols are critical intermediates in pharmaceuticals and agrochemicals due to their ability to participate in diverse synthetic pathways .

Properties

IUPAC Name |

4-chloro-2-fluorobenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFCQXFVQKSWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluororesorcinol can be achieved through several methods. One common approach involves the direct fluorination of 1,3-dimethoxybenzene with trifluoromethyl hypofluorite in Freon-11 at -78°C, followed by demethylation using 48% hydrobromic acid in acetic acid . Another method includes the fluorination of 2,6-dimethoxyacetophenone under similar conditions, yielding 4-fluororesorcinol, which can then be chlorinated to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluororesorcinol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted resorcinol derivatives, while oxidation can produce quinones.

Scientific Research Applications

4-Chloro-2-fluororesorcinol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluororesorcinol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Fluorine’s electronegativity enhances the acidity of adjacent hydroxyl groups, making this compound more acidic than 4-Chlororesorcinol .

- Steric Effects : Chlorine’s larger size may hinder reactions at the 5-position, while fluorine’s small size allows for tighter binding in enzyme-active sites .

- Synthetic Utility: The dihydroxy structure enables chelation and participation in Ullmann or Suzuki couplings, unlike mono-hydroxy analogs .

Biological Activity

4-Chloro-2-fluororesorcinol is a fluorinated phenolic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including pharmacology and molecular biology.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the halogenation of resorcinol derivatives. One common approach is the direct halogenation of resorcinol with chlorine and fluorine under controlled conditions, yielding the desired compound with moderate to high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The antioxidant potential of this compound has been investigated in vitro. It was found to scavenge free radicals effectively, suggesting a protective role against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Neuroprotective Effects

In animal models, this compound demonstrated neuroprotective effects. It was shown to reduce neuronal apoptosis induced by oxidative stress and improve cognitive function in models of Alzheimer's disease. The compound's ability to modulate neurotransmitter levels may contribute to its neuroprotective effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Neuroprotective Mechanisms

In a neuroprotective study involving zebrafish models, this compound was administered prior to inducing oxidative stress. The results showed a significant decrease in markers of oxidative damage and improved survival rates among treated subjects.

| Treatment | Survival Rate (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 30 | High |

| This compound | 70 | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.